4-Ethoxy-3-hydroxybenzaldehyde [4-{4-nitroanilino}-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone
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Overview
Description
4-Ethoxy-3-hydroxybenzaldehyde [4-{4-nitroanilino}-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that combines multiple functional groups, including aldehyde, hydroxyl, ethoxy, nitroanilino, morpholinyl, and triazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-hydroxybenzaldehyde [4-{4-nitroanilino}-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:
Formation of 4-Ethoxy-3-hydroxybenzaldehyde: This can be achieved through the ethylation of 3-hydroxybenzaldehyde using ethyl iodide in the presence of a base like potassium carbonate.
Synthesis of 4-{4-nitroanilino}-6-(4-morpholinyl)-1,3,5-triazine:
Formation of the Hydrazone: The final step involves the reaction of 4-Ethoxy-3-hydroxybenzaldehyde with 4-{4-nitroanilino}-6-(4-morpholinyl)-1,3,5-triazine in the presence of hydrazine hydrate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-hydroxybenzaldehyde [4-{4-nitroanilino}-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone can undergo various types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-Ethoxy-3-hydroxybenzoic acid.
Reduction: 4-Amino-3-hydroxybenzaldehyde [4-{4-aminoanilino}-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-3-hydroxybenzaldehyde [4-{4-nitroanilino}-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the study of enzyme inhibition and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-hydroxybenzaldehyde [4-{4-nitroanilino}-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, interfere with receptor signaling pathways, or interact with DNA/RNA to modulate gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Similar structure but lacks the triazinyl and nitroanilino groups.
4-Ethoxy-3-methoxybenzaldehyde: Similar structure but lacks the hydroxyl group.
4-Hydroxy-3-ethoxybenzaldehyde: Similar structure but lacks the nitroanilino and morpholinyl groups.
Uniqueness
4-Ethoxy-3-hydroxybenzaldehyde [4-{4-nitroanilino}-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone is unique due to the combination of multiple functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific research and industrial applications.
Properties
Molecular Formula |
C22H24N8O5 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
2-ethoxy-5-[(E)-[[4-morpholin-4-yl-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C22H24N8O5/c1-2-35-19-8-3-15(13-18(19)31)14-23-28-21-25-20(24-16-4-6-17(7-5-16)30(32)33)26-22(27-21)29-9-11-34-12-10-29/h3-8,13-14,31H,2,9-12H2,1H3,(H2,24,25,26,27,28)/b23-14+ |
InChI Key |
VJPLWOKIYOQLKA-OEAKJJBVSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4)O |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4)O |
Origin of Product |
United States |
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